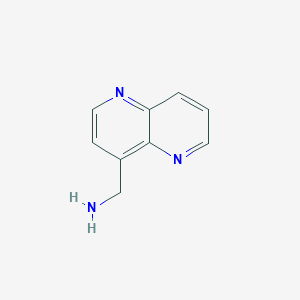![molecular formula C5H4N4O2 B15072266 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 70015-70-2](/img/structure/B15072266.png)
3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a pyrazolo[4,3-d]pyrimidine core structure, which is known for its biological activity and versatility in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of oxidizing agents such as hydrogen peroxide or potassium permanganate to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities.
Uniqueness
3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit CDKs selectively makes it a valuable compound in the development of targeted cancer therapies .
Propiedades
Número CAS |
70015-70-2 |
|---|---|
Fórmula molecular |
C5H4N4O2 |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
2,6-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3,7-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(6-1-7-4)5(11)9-8-3/h1H,(H,6,7,10)(H2,8,9,11) |
Clave InChI |
UGLRSPYECAPKFT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=O)N1)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



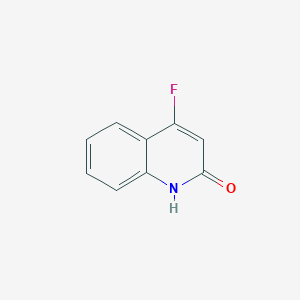
![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)

![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
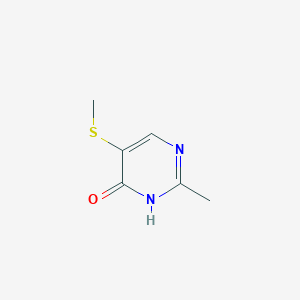
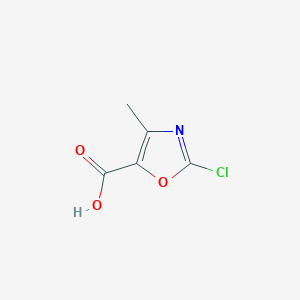

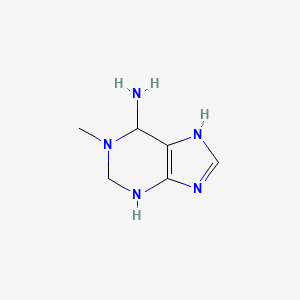
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
